1-Hexadecyl-3-methylimidazolium-bromid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

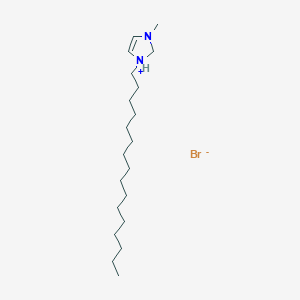

The synthesis of 1-hexadecyl-3-methylimidazolium bromide involves nucleophilic substitution reactions starting from 2-methylimidazole. This process yields a high-purity product through a cost-effective method with simple purification steps, achieving high yields of up to 90% (Lin Jin-me, 2014). The synthesis under microwave radiation has been reported to significantly reduce reaction time, further illustrating the efficiency of modern synthetic approaches for this compound.

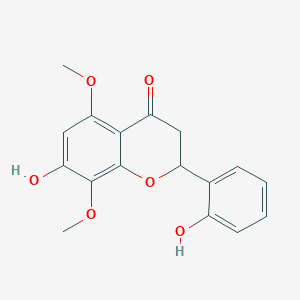

Molecular Structure Analysis

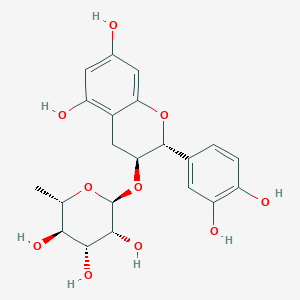

The crystal structure of 1-hexadecyl-3-methylimidazolium bromide has been determined, revealing that it crystallizes in the triclinic system with specific unit cell parameters. The interactions between imidazolium cations, Br- anions, and lattice water molecules construct a 3D supramolecular structure, indicating the significant role of these components in the self-assembled process (Ya-mei Zhao et al., 2010). The presence of a long alkyl chain contributes to the self-assembly and aggregation behavior in water, suggesting an interdigitated pattern at higher concentrations.

Chemical Reactions and Properties

1-Hexadecyl-3-methylimidazolium bromide has shown utility as an adsorbent in the preconcentration of chlorophenols from environmental water samples, demonstrating its high surface area and excellent adsorption capacity. This application underlines its chemical stability and interaction capabilities with various organic compounds (Qin Cheng et al., 2012).

Physical Properties Analysis

The density and speed of sound of 1-hexyl-3-methylimidazolium bromide in mixtures with alcohols have been studied, providing insight into its molar volume, excess molar volume, isentropic compressibility, and deviations in these properties. These measurements help understand the molecular interactions and structural characteristics of the ionic liquid in various environments (Seyyedeh Narjes Mirheydari et al., 2020).

Chemical Properties Analysis

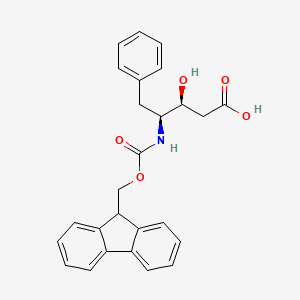

The compound's ability to serve as an efficient medium for the synthesis of various organic compounds without the need for additional catalysts or under specific conditions like microwave irradiation highlights its versatile chemical properties. These attributes facilitate a range of synthetic procedures, making 1-hexadecyl-3-methylimidazolium bromide a valuable reagent in green chemistry (A. Hasaninejad et al., 2010).

Wissenschaftliche Forschungsanwendungen

Katalysatoren und Reaktionsmedien

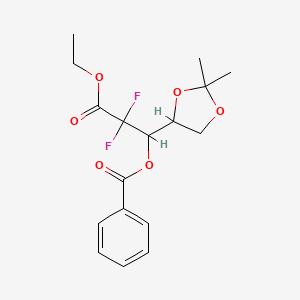

1-Hexadecyl-3-methylimidazolium-bromid wird in der Katalyse und der Entwicklung von Reaktionsmedien häufig eingesetzt {svg_1}. Es dient oft als Lösungsmittel, Extraktionsmittel und Träger für Katalysatoren in der organischen Synthese {svg_2}.

Elektrochemie

Aufgrund seines niedrigen Dampfdrucks und seiner guten thermischen Stabilität kann es in Hochtemperatur-Schmelzsalzsystemen und Ionenbatterie eingesetzt werden {svg_3}.

Biotechnologie

Diese Verbindung findet auch Anwendungen im Bereich der Biotechnologie {svg_4}. Die spezifischen Anwendungen in diesem Bereich sind jedoch in den Suchergebnissen nicht detailliert beschrieben.

Temperatur-ansprechende Materialien

This compound wurde bei der Herstellung von temperatur-ansprechenden Materialien verwendet {svg_5}. Diese Materialien sind für temperaturabhängige Anwendungen wie die Wirkstoffabgabe und intelligente Verpackungen hochinteressant {svg_6}.

Gasabscheidung

Die Verbindung wurde bei der Entwicklung von Gasabscheidungstechnologien eingesetzt {svg_7}. Die Verbundfolien zeigen eine temperaturabhängige Permeation mit einer sprunghaften Änderung, die dem Fest-Flüssig-Phasenübergang in den ionischen Flüssigkeiten entspricht {svg_8}.

Anwendungen in intelligenten Verpackungen

Die entwickelten Nanokomposite sind als CO2-Ventile für intelligente Verpackungen von großem Interesse {svg_9}. Die Permeation aller untersuchten Gase folgt einem Arrhenius-Gesetz {svg_10}.

Wirkmechanismus

Target of Action

This compound is a type of ionic liquid, which are known for their unique properties and wide range of applications .

Mode of Action

As an ionic liquid, it is composed of ions and has close to zero vapor pressure . This allows it to interact with various substances in unique ways, often serving as a solvent in green chemistry .

Pharmacokinetics

As an ionic liquid, it is known to have a low vapor pressure and high thermal stability , which could potentially influence its bioavailability.

Result of Action

As an ionic liquid, it is often used as a solvent in green chemistry due to its environmentally benign nature .

Action Environment

The action, efficacy, and stability of 1-hexadecyl-3-methylimidazolium bromide can be influenced by various environmental factors. For instance, its high thermal stability allows it to function effectively in high-temperature environments . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-hexadecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;/h18-19H,3-17,20H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STESGJHDBJZDRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[NH+]1CN(C=C1)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30768020 |

Source

|

| Record name | 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30768020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132361-22-9 |

Source

|

| Record name | 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30768020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1149001.png)

![4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1149012.png)